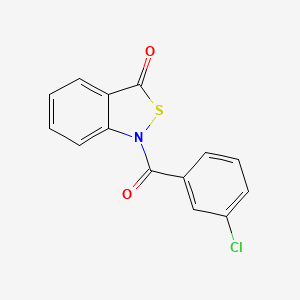

1-(3-クロロベンゾイル)-1,3-ジヒドロ-2,1-ベンゾチアゾール-3-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isothiazole, or 1,2-thiazole, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond . The isomeric thiazole, where the S and N are not directly bonded, is far more common . Isothiazones are produced by oxidation of enamine-thiones . The ring structure of isothiazole is incorporated into larger compounds with biological activity such as the pharmaceutical drugs ziprasidone and perospirone .

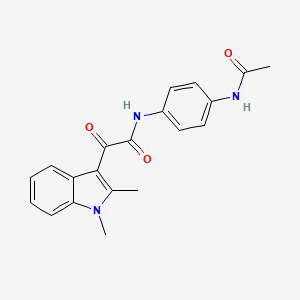

Molecular Structure Analysis

The molecular structure of isothiazole consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring is unsaturated and features an S-N bond .作用機序

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes, such as n-myristoyltransferase (nmt), which plays a crucial role in the post-translational modification of proteins .

Mode of Action

It’s suggested that the compound may form stable complexes with its targets through hydrophobic, π-stacking, and h-bond interactions . The compound’s benzylic position may undergo nucleophilic substitution reactions, which could potentially alter the function of the target protein .

Biochemical Pathways

Given its potential interaction with nmt, it could influence the myristoylation process, which is essential for protein localization and function .

Pharmacokinetics

Computational studies suggest that similar compounds have a good pharmacokinetic profile .

Result of Action

Some studies suggest that similar compounds exhibit antileishmanial activity, indicating that they may interfere with the growth and proliferation of certain parasites .

実験室実験の利点と制限

One of the main advantages of 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one is its ability to inhibit the activity of acetylcholinesterase, which makes it suitable for use in the development of new drugs for the treatment of Alzheimer's disease. 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one also possesses antibacterial and antifungal properties, which make it suitable for use in the development of new antibiotics. However, one of the limitations of 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one is its low solubility in water, which can make it difficult to use in certain experiments.

将来の方向性

There are several future directions for research on 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one. One area of research is the development of new drugs for the treatment of Alzheimer's disease. 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one has been found to inhibit the activity of acetylcholinesterase, which makes it a promising candidate for the development of new drugs for the treatment of this disease. Another area of research is the development of new antibiotics. 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one possesses antibacterial and antifungal properties, which make it a promising candidate for the development of new antibiotics. Finally, there is a need for further research on the mechanism of action of 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one, as this will help to better understand its potential applications in various fields.

Conclusion:

In conclusion, 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one can be synthesized through the reaction between 3-chlorobenzoyl chloride and benzo[c]isothiazol-3(2H)-one in the presence of a base such as triethylamine. 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one has been extensively studied for its potential applications in various fields, including the development of new drugs for the treatment of Alzheimer's disease and the development of new antibiotics. 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one possesses antibacterial, antifungal, and antitumor properties, which make it suitable for use in these applications. Further research is needed to better understand the mechanism of action of 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one and its potential applications in various fields.

合成法

1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one can be synthesized through the reaction between 3-chlorobenzoyl chloride and benzo[c]isothiazol-3(2H)-one in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted into 1-(3-chlorobenzoyl)benzo[c]isothiazol-3(1H)-one through a series of steps. The yield of the synthesis process is generally high, and the purity of the product can be improved through recrystallization.

科学的研究の応用

- 1-(3-クロロベンゾイル)-1,3-ジヒドロ-2,1-ベンゾチアゾール-3-オンを含むヒドラジド化合物は、抗結核の可能性について調査されてきました .

- 研究者は、イソニコチノイルヒドラジドの誘導体、例えばN’- (3-クロロベンゾイル)イソニコチノイルヒドラジドを合成し、試験した結果、結核菌(H37Rv)に対して、最小発育阻止濃度(MIC)値が25 ppmであることが示されました .

抗結核活性

抗がん特性

金属錯体形成

熱安定性向上

要約すると、1-(3-クロロベンゾイル)-1,3-ジヒドロ-2,1-ベンゾチアゾール-3-オンは、抗結核研究、抗がん研究、および金属錯体形成において有望です。 その多面的特性は、さまざまな科学分野におけるさらなる調査に値します . もっと詳しい情報が必要な場合や、追加の質問がある場合は、お気軽にお問い合わせください!😊

特性

IUPAC Name |

1-(3-chlorobenzoyl)-2,1-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKRQDVGOUOHQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B2402996.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2402999.png)

![2-{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenyl-1-ethanone](/img/structure/B2403004.png)

![Ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2403013.png)

![3-cyclopropyl-2-[(3-methoxybenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403016.png)

![3-ethyl-6-methyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2403018.png)